Stachybotrysin B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
Stachybotrysin B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stachybotrysin B is a naturally occurring phenylspirodrimane metabolite isolated from the fungus Stachybotrys chartarum. This compound has garnered interest within the scientific community due to its notable biological activities, including antiviral and cytotoxic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of Stachybotrysin B, along with a summary of the experimental methodologies used for its isolation and characterization.
Chemical Structure and Properties
Stachybotrysin B possesses a complex polycyclic structure characteristic of the phenylspirodrimane class of natural products. Its chemical identity has been established through extensive spectroscopic analysis.
Chemical Structure:
Table 1: Chemical and Physical Properties of Stachybotrysin B
| Property | Value | Reference |
| Formal Name | (1′R,2′R,4′aS,6′R,8′aS)-6′-(acetyloxy)-3′,4′,4′a,5′,6′,7′,8′,8′a-octahydro-4-hydroxy-6-(hydroxymethyl)-2′,5′,5′,8′a-tetramethyl-spiro[benzofuran-2(3H),1′(2′H)-naphthalene]-7-carboxaldehyde | [1] |
| CAS Number | 2098376-42-0 | [1] |
| Molecular Formula | C₂₅H₃₄O₆ | [1][2] |
| Formula Weight | 430.5 g/mol | [1] |
| Purity | ≥95% | [1][2] |
| Formulation | A solid | [1] |
| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol | [1][2] |
| SMILES | CC(O[C@@H]1CC[C@@]2(C)--INVALID-LINK--[C@@]23OC4=C(C=O)C(CO)=CC(O)=C4C3">C@([H])C1(C)C)=O | [1] |
| InChI Key | QQTZGKRXYRFKIF-UKDHAUJISA-N | [1] |
| Source Organism | Stachybotrys chartarum | [1] |
Biological Activity
Stachybotrysin B has demonstrated significant biological activity in preclinical studies, highlighting its potential as a lead compound for drug development. Its antiviral and cytotoxic effects are of particular interest.
Table 2: Summary of the Biological Activity of Stachybotrysin B
| Activity | Cell Line/Target | IC₅₀ Value | Reference |
| Antiviral (HIV) | SupT1 cells | 19.2 μM | [1] |
| Cytotoxicity | K562 | 21.72 μM | [1] |
| HeLa | 39.63 μM | [1] | |
| HL-60 | 18.5 μM | [1] | |
| Osteoclastogenesis | Bone Marrow Macrophages | Inhibits differentiation | [2] |
Mechanism of Action: Inhibition of RANKL Signaling
Stachybotrysin B belongs to the phenylspirodrimane class of compounds, which have been shown to inhibit osteoclast differentiation.[2] This process is primarily regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. The proposed mechanism involves the suppression of RANKL-induced activation of downstream signaling cascades, including the mitogen-activated protein kinases (MAPKs) such as p-ERK, p-JNK, and p-p38, as well as the transcription factors c-Fos and NFATc1.[2]
Experimental Protocols
The following sections outline the general experimental procedures for the isolation, purification, and biological evaluation of Stachybotrysin B, based on methodologies reported for related natural products.
Fungal Cultivation and Extraction
-
Fungal Strain : Stachybotrys chartarum (e.g., CGMCC-3.5365).
-
Culture Medium : Potato Dextrose Broth (PDB) is a suitable liquid medium for large-scale fermentation.[3]
-
Fermentation : The fungus is cultured in PDB at approximately 28°C for a period of 7-21 days with shaking to ensure aeration and homogenous growth.[3][4]
-
Extraction : The fungal mycelia and broth are separated by filtration. Both are then extracted exhaustively with an organic solvent such as ethyl acetate (EtOAc). The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.[1][3]
Purification of Stachybotrysin B
-
Initial Fractionation : The crude extract is subjected to silica gel column chromatography using a gradient solvent system of increasing polarity (e.g., petroleum ether-ethyl acetate or hexane-acetone) to separate the components into several fractions.[1][5]
-
Fine Purification : Fractions containing Stachybotrysin B, as identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), are further purified using reversed-phase HPLC (RP-HPLC) with a suitable solvent system (e.g., methanol-water or acetonitrile-water) to yield the pure compound.[1][5]
Biological Assays
-
Cell Culture : Human cancer cell lines (e.g., K562, HeLa, HL-60) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment : Cells are seeded in 96-well plates and treated with various concentrations of Stachybotrysin B for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Measurement : The formazan crystals are dissolved using a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined by plotting the cell viability against the compound concentration.
-
Cell Line : SupT1 cells, a human T-cell line susceptible to HIV infection, are used.
-
Infection : SupT1 cells are infected with an HIV-1 strain (e.g., HIV-1 IIIB).
-
Treatment : Immediately after infection, the cells are treated with different concentrations of Stachybotrysin B.
-
Syncytia Formation : The formation of syncytia (large, multinucleated cells resulting from the fusion of HIV-infected cells with uninfected cells) is monitored microscopically over several days.
-
Data Analysis : The concentration of Stachybotrysin B that inhibits syncytia formation by 50% (IC₅₀) is determined.
Conclusion
Stachybotrysin B is a promising natural product with demonstrated antiviral and cytotoxic activities. Its unique chemical structure and biological profile make it a valuable candidate for further investigation in the context of drug discovery and development. The experimental protocols outlined in this guide provide a foundation for researchers to conduct further studies on this and related compounds. A deeper understanding of its mechanism of action, particularly its interaction with the RANKL signaling pathway, may open new avenues for therapeutic interventions in various diseases.
References
- 1. Stachybotrys chartarum—A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance [mdpi.com]
- 2. d-nb.info [d-nb.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of Cymopolyphenols A–F From a Marine Mesophotic Zone Aaptos Sponge-Associated Fungus Cymostachys sp. NBUF082 [frontiersin.org]
